
N-(2-cyanophenyl)-2-(1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(1-piperidinyl)acetamide, commonly known as CPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPA belongs to the class of N-phenylpiperidinylacetamides and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CPA is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic activity, CPA may reduce neuronal excitability and prevent seizures. Additionally, CPA may have anxiolytic and analgesic effects by modulating the activity of the opioid and serotonin systems.
Biochemical and Physiological Effects
CPA has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce seizure activity and increase pain threshold. Additionally, CPA has been shown to reduce anxiety and depressive-like behaviors in animal models. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CPA in lab experiments is its high yield of synthesis. Additionally, the compound has been extensively studied, and its pharmacological properties are well understood. However, one limitation of using CPA in lab experiments is its potential toxicity. The compound has been shown to have hepatotoxic effects in animal models, and caution should be exercised when using CPA in lab experiments.
Direcciones Futuras
There are several future directions for research on CPA. One area of research is the development of new analogs of CPA with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of CPA and its potential therapeutic applications. Finally, further studies are needed to assess the safety and toxicity of CPA in humans.
Conclusion
In conclusion, CPA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties and has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. However, caution should be exercised when using CPA in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of CPA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CPA involves the reaction of 2-cyanophenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure CPA. The yield of the synthesis process is typically high, making it a cost-effective method for producing CPA.
Aplicaciones Científicas De Investigación
CPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, CPA has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-10-12-6-2-3-7-13(12)16-14(18)11-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVOWCMAMVREHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

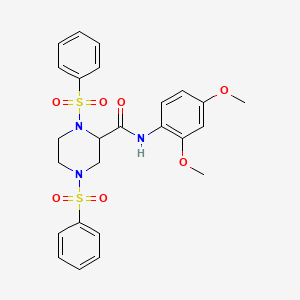
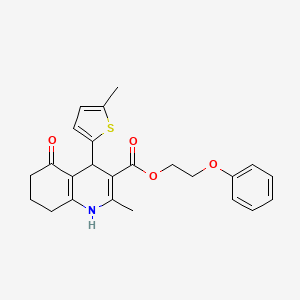
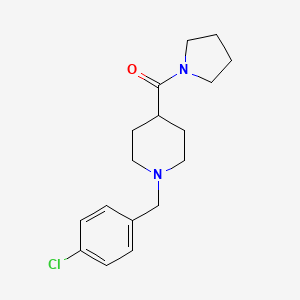
![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-6-methyl-2-pyridinol](/img/structure/B5126476.png)
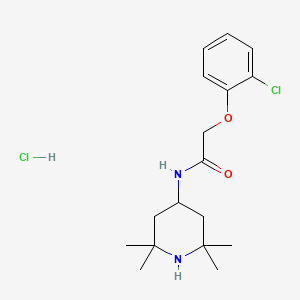

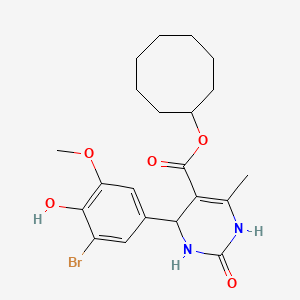
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5126497.png)
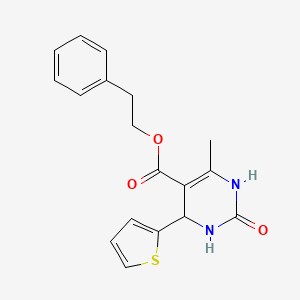
![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)

![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)